5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates and a series of C1 synthons such as aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a scaffold for developing new drugs with antibacterial, anticancer, and antiviral properties.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like endothelin converting enzyme 1 and vascular adhesion protein.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal enzymatic functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Methylpyrimidin-2-yl)methanamine
- N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)but-1-en-1-yl]formamide monohydrochloride
Uniqueness
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine stands out due to its unique combination of a thiazole ring, a piperidine ring, and a pyrimidine moiety. This structure provides a versatile scaffold for developing new compounds with diverse biological activities, making it a valuable target for research and development.
Properties
IUPAC Name |
4-methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-7-16-15(17-8-11)20-13-3-5-19(6-4-13)9-14-12(2)18-10-21-14/h7-8,10,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPKEHXJXWBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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